![molecular formula C7H10 B13731672 Tricyclo[4.1.0.01,3]heptane CAS No. 174-73-2](/img/structure/B13731672.png)
Tricyclo[4.1.0.01,3]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[4.1.0.01,3]heptane is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. The structure consists of a bicyclo[1.1.0]butane core fused with a cyclopropane ring, making it a fascinating subject for theoretical and practical studies.
准备方法
Synthetic Routes and Reaction Conditions: Tricyclo[4.1.0.01,3]heptane can be synthesized through various methods, including photochemical and thermal reactions. One common approach involves the photochemical isomerization of substituted cyclodeca-1,6-diene via intramolecular [2+2]-cycloaddition . Another method includes the reaction of tricyclo[4.1.0.02,7]heptane with specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to meet industrial demands.
化学反应分析
Types of Reactions: Tricyclo[4.1.0.01,3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions, particularly with halogens and other electrophiles, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Products include various oxygenated derivatives.
Reduction: Reduced forms of the compound with less ring strain.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
Tricyclo[4.1.0.01,3]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug design due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of tricyclo[4.1.0.01,3]heptane involves its ability to undergo various chemical transformations due to its strained ring system. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxygenated products .
相似化合物的比较
Tricyclo[4.1.0.02,7]heptane: Shares a similar core structure but differs in the arrangement of the rings.
Bicyclo[1.1.0]butane: A simpler structure that forms part of the tricyclo[4.1.0.01,3]heptane system.
Uniqueness: Tricyclo[41001,3]heptane is unique due to its highly strained ring system, which imparts distinct reactivity and properties
属性
CAS 编号 |
174-73-2 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC 名称 |
tricyclo[4.1.0.01,3]heptane |
InChI |
InChI=1S/C7H10/c1-2-6-4-7(6)3-5(1)7/h5-6H,1-4H2 |
InChI 键 |
JEATYLXCUMDKCF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC23C1C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



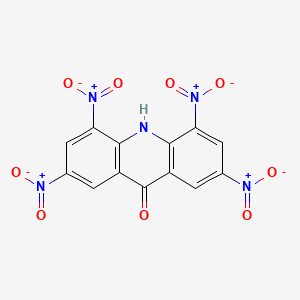
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)

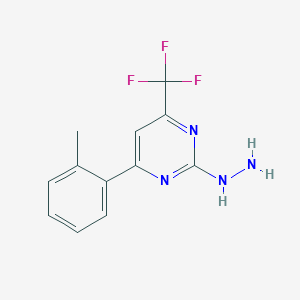
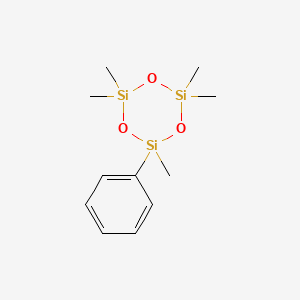
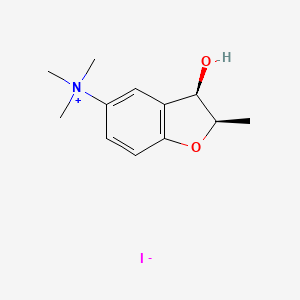
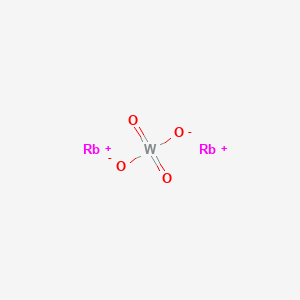
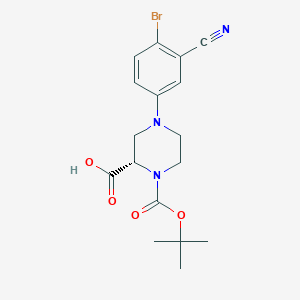

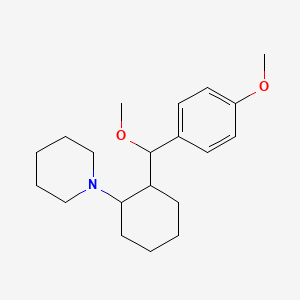
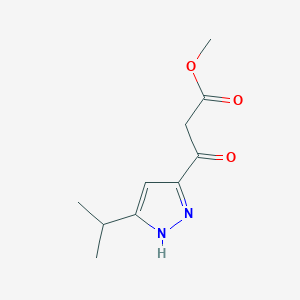
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)
